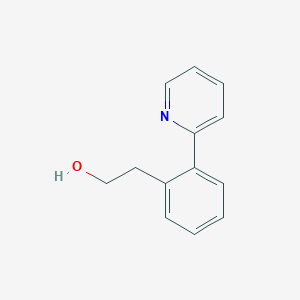

2-Pyridylbenzylcarbinol

Description

Contextualization within the Chemistry of Pyridine-Substituted Alcohols

Pyridine-substituted alcohols are a class of organic compounds characterized by the presence of both a pyridine (B92270) ring and a hydroxyl (-OH) group attached to a carbon framework. researchgate.netslideshare.netechemi.com The nitrogen atom in the pyridine ring imparts basicity and nucleophilicity, while also possessing the ability to coordinate with metal ions. researchgate.netechemi.comjchemrev.com The hydroxyl group can act as a proton donor, a nucleophile, or a coordinating agent, often after deprotonation to form an alkoxide. echemi.com

The interplay between the pyridine nitrogen and the alcohol oxygen allows these compounds to act as versatile ligands in coordination chemistry. researchgate.netnih.gov They can coordinate to transition metals through the nitrogen atom (hemilabile coordination) and covalently through the deprotonated oxygen atom. researchgate.net This dual-coordination ability makes them valuable in the design of catalysts and multinuclear metal complexes. researchgate.netcaltech.edu 2-Pyridylbenzylcarbinol is a prominent example within this class, where the benzyl (B1604629) group provides steric bulk and electronic effects that can influence its reactivity and the properties of its metal complexes. researchgate.net

Historical Development and Early Investigations of the Compound Class

The study of pyridine and its derivatives has a long history, with initial production from coal tar. wikipedia.org The synthesis of pyridine compounds gained significant momentum with methods like the Chichibabin pyridine synthesis, first reported in 1924. wikipedia.org The development of pyridine-substituted alcohols, including pyridylmethanols, followed as chemists explored the functionalization of the pyridine ring. fzu.czfzu.cz

Early synthetic routes to compounds like this compound often involved the straightforward reduction of the corresponding ketone, 2-benzoylpyridine (B47108), using reducing agents like sodium borohydride (B1222165). iucr.org While effective in producing the alcohol, these early methods did not offer control over the stereochemistry of the newly formed chiral center. A significant advancement came in the early 21st century with the advent of asymmetric catalysis. A breakthrough in 2012 demonstrated the ruthenium-catalyzed asymmetric hydrogenation of 2-benzoylpyridine, enabling the production of enantiomerically enriched (S)-phenyl(pyridin-2-yl)methanol.

Current Research Landscape and Significance in Organic Chemistry

The current research landscape for this compound and related pyridine-substituted alcohols is vibrant and diverse, with applications spanning catalysis, organic synthesis, and materials science. researchgate.netnih.govsmolecule.com

In Asymmetric Catalysis: A primary area of interest is the use of chiral this compound derivatives as ligands in asymmetric catalysis. frontiersin.orgnsf.govnih.gov These chiral ligands, when complexed with transition metals like iridium or ruthenium, can catalyze reactions such as the asymmetric hydrogenation of ketones, producing chiral alcohols with high enantioselectivity. google.comgoogle.comharvard.edu This is crucial for the synthesis of enantiopure pharmaceuticals and other biologically active molecules. google.com

As a Catalyst Itself: Interestingly, this compound itself can act as a catalyst in certain reactions. For instance, it has been used as an inexpensive and commercially available catalyst for the direct C-H arylation of unactivated arenes with aryl bromides under transition-metal-free conditions. researchgate.net

As a Synthetic Intermediate: The compound serves as a versatile intermediate for the synthesis of more complex molecules. smolecule.comrsc.org For example, 2-pyridyl alkynyl carbinols, derived from this compound, can undergo silver-catalyzed cyclization reactions with isocyanides to produce highly functionalized indolizines and pyrroles. rsc.orgrsc.org It is also a key building block for certain pharmaceutical compounds. smolecule.comgoogle.com

In Coordination and Materials Chemistry: The ability of the pyridyl alcohol moiety to form stable complexes with a variety of metal ions has led to investigations into the structural and magnetic properties of the resulting coordination compounds. nih.govcaltech.edu These complexes have potential applications in materials science and as models for understanding biological systems. researchgate.netcaltech.edu

The following table summarizes some of the key properties and synthetic parameters for this compound:

| Property/Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₁NO | iucr.org |

| Molar Mass | 185.22 g/mol | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Synthesis Method (Asymmetric) | Ru-catalyzed asymmetric hydrogenation of 2-benzoylpyridine | |

| Synthesis Method (Achiral) | Reduction of 2-benzoylpyridine with NaBH₄ | iucr.org |

The following table details examples of asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone to produce chiral this compound, highlighting the reaction conditions and outcomes.

| Catalyst System | Base | Temperature (°C) | Pressure (MPa H₂) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Enantiomer |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Sodium methoxide | 40 | 3.0 | 12 | 91 | 85 | (S) |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Lithium tert-butoxide | 80 | 3.0 | 8 | 95 | 95 | (S) |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Lithium tert-butoxide | 40 | 5.0 | 8 | 97 | 96 | (S) |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Lithium tert-butoxide | 60 | 3.0 | 8 | 97 | 96 | (S) |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Sodium methoxide | 40 | 3.0 | 12 | 91 | 87 | (R) |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Lithium tert-butoxide | 60 | 3.0 | 8 | 96 | 93 | (R) |

| Chiral Ligand I-1 / [Ir(COD)Cl]₂ | Lithium tert-butoxide | 40 | 5.0 | 8 | 93 | 94 | (R) |

Structure

3D Structure

Properties

CAS No. |

20609-08-9 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-(2-pyridin-2-ylphenyl)ethanol |

InChI |

InChI=1S/C13H13NO/c15-10-8-11-5-1-2-6-12(11)13-7-3-4-9-14-13/h1-7,9,15H,8,10H2 |

InChI Key |

KNMZETOZKQXYFY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CCO)C2=CC=CC=N2 |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)C2=CC=CC=N2 |

Other CAS No. |

20609-08-9 |

Synonyms |

2-pyridylbenzylcarbinol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pyridylbenzylcarbinol

Strategies for Stereoselective Synthesis

Achieving control over the three-dimensional arrangement of atoms is paramount in modern synthesis. For 2-Pyridylbenzylcarbinol, this involves the selective formation of one of its two enantiomers. The primary strategies to achieve this include the asymmetric reduction of a ketone precursor, enantioselective addition to an aldehyde, and the use of chiral auxiliaries to direct the reaction. ethz.ch

One of the most direct routes to chiral this compound is the asymmetric reduction of its prochiral ketone precursor, 2-benzoylpyridine (B47108). This approach relies on a chiral catalyst to transfer hydrogen selectively to one face of the carbonyl group.

Rhodium-based catalysts have demonstrated significant success in this area. For instance, the complex [Rh(COD)Binapine]BF4 has been shown to catalyze the asymmetric hydrogenation of various 2-pyridine ketones with excellent enantioselectivities, often achieving up to 99% enantiomeric excess (ee) under mild conditions. acs.org This method is effective for a range of 2-pyridine ketones and their derivatives, yielding enantiomerically pure chiral 2-pyridine-aryl alcohols. acs.org

Computational and experimental studies have also explored BINOL-aluminum-catalyzed asymmetric hydroboration of 2-benzoylpyridine. nih.gov This method proceeds through a hexacoordinated aluminum alkoxide-based mechanism, where the chirality is transferred from the chiral BINOL ligand to the aluminum center and subsequently to the final alcohol product. This mechanism has been shown to be effective for diaryl ketones like 2-benzoylpyridine. nih.gov

Biocatalysis offers a green and highly selective alternative. Asymmetric whole-cell bioreduction of sterically demanding 2-benzoylpyridine derivatives has been investigated as a means to produce enantiopure alcohols with high enantioselectivity and excellent atom economy. bohrium.com

Table 1: Asymmetric Catalytic Reduction of 2-Benzoylpyridine

| Catalyst System | Method | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| [Rh(COD)Binapine]BF4 | Asymmetric Hydrogenation | Up to 99% | acs.org |

| BINOL-aluminum complex | Asymmetric Hydroboration | High (major R-enantiomer favored) | nih.gov |

| Whole-cell Bioreduction | Biocatalysis | Excellent | bohrium.com |

An alternative stereoselective strategy involves the enantioselective addition of a phenyl nucleophile to the carbonyl carbon of 2-pyridinecarboxaldehyde (B72084). This method builds the chiral center by forming the crucial carbon-carbon bond.

One such approach is the catalytic asymmetric intermolecular Stetter reaction, which can couple 2-pyridinecarboxaldehydes with β-substituted vinyl triflones. mountainscholar.org This reaction creates a new carbon-carbon bond and a stereocenter, with the 2-pyridinecarboxaldehyde proving to be a particularly suitable substrate. mountainscholar.org

Another example involves the use of chiral rhodium complexes as Lewis acid catalysts for the enantioselective addition of organometallic reagents to aldehydes. Bis(oxazolinyl)phenylrhodium(III) aqua complexes, for example, have been used to catalyze the enantioselective addition of allyltributyltin to 6-methyl-2-pyridinecarboxaldehyde, achieving an enantioselectivity of 84% ee for the resulting amino alcohol. mdpi.com While this example demonstrates an allylation, the principle can be extended to phenylation reactions.

The Betti condensation, a three-component reaction, has been used with 2-pyridinecarboxaldehyde, a chiral amine, and a naphthol derivative to produce chiral aminomethylnaphthols. scielo.br These products can then serve as chiral ligands or pre-catalysts in other asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes, demonstrating the utility of the 2-pyridinecarboxaldehyde scaffold in building chiral environments. scielo.br

Table 2: Enantioselective Addition to 2-Pyridinecarboxaldehyde Derivatives

| Reaction Type | Aldehyde Substrate | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Allylation | 6-methyl-2-pyridinecarboxaldehyde | (Phebox)RhBr2(H2O) / Allyltributyltin | 84% | mdpi.com |

| Stetter Reaction | 2-pyridinecarboxaldehyde | Chiral triazolium pre-catalyst | Significant selectivity | mountainscholar.org |

Chiral auxiliary-mediated synthesis is a robust strategy where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of this compound synthesis, a chiral auxiliary could be attached to either the pyridine (B92270) or the phenyl precursor. For instance, well-established auxiliaries like Evans oxazolidinones or Oppolzer's sultam could be used. researchgate.netrsc.org A substrate modified with an Evans auxiliary can undergo highly diastereoselective alkylation or aldol (B89426) reactions. wikipedia.org The auxiliary creates a sterically hindered environment that forces the incoming reagent to attack from a specific face, thus controlling the stereochemistry of the newly formed chiral center. wikipedia.org

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prominent in the provided literature, the principles are widely applicable. researchgate.netnumberanalytics.com The development of chiral auxiliary-based methods for reactions like the Diels-Alder reaction demonstrates their effectiveness in controlling stereochemistry, a concept that is transferable to the synthesis of target molecules like this compound. sfu.ca A key advantage of this method is the predictability of the stereochemical outcome. researchgate.net Furthermore, recent advances in continuous flow chemistry have demonstrated the ability to automate the recycling of the chiral auxiliary, which addresses the primary drawback of this method—the need for stoichiometric amounts of the often-expensive auxiliary. rsc.org

Development of Novel Reagents and Catalysts for this compound Formation

The efficiency and selectivity of synthetic routes to this compound are heavily dependent on the reagents and catalysts employed. Research is continuously focused on discovering novel systems that offer higher yields, better selectivity, and milder reaction conditions.

The development of new transition metal catalysts is a major area of focus. This includes designing sophisticated chiral ligands that can effectively coordinate to a metal center (like rhodium, ruthenium, or iridium) and create a highly specific chiral environment for the reaction. ajchem-b.com Examples include the development of pincer-type ligands, such as the 2,6-bis(oxazolinyl)phenyl (Phebox) derivative, which can form stable and effective rhodium(III) aqua complexes for catalytic enantioselective additions to aldehydes. mdpi.com

In the area of asymmetric reduction, novel catalysts such as ternary nitrides (e.g., Co3Mo3N) have been shown to have high catalytic activities in related syntheses, and their efficacy can be further enhanced with promoters. rsc.org This points to a broader trend of exploring new material compositions for catalysis.

Furthermore, research into modifying the substrates themselves can be seen as a form of reagent development. The synthesis of a phosphinine 2-carboxaldehyde, a phosphorus-containing analogue of 2-pyridinecarboxaldehyde, highlights the effort to create novel building blocks. acs.org While this specific compound was used in a Wittig reaction, it demonstrates the exploration of new molecular scaffolds that could be adapted for the synthesis of analogues of this compound. acs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. gctlc.orgsemanticscholar.org

Key green chemistry approaches applicable to this compound synthesis include:

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents is a core principle of green chemistry. semanticscholar.org Asymmetric catalytic reduction and enantioselective additions, which use small amounts of rhodium, aluminum, or organocatalysts, are inherently greener than methods requiring stoichiometric chiral reagents. acs.orgnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. gctlc.org Reductions and addition reactions generally have high atom economy compared to substitution reactions that generate leaving groups as waste.

Use of Safer Solvents and Reaction Conditions: The use of whole-cell bioreduction often takes place in aqueous media, reducing the need for volatile organic solvents. bohrium.com Conducting reactions at ambient temperature and pressure, as is possible with some hydrogenation catalysts, improves energy efficiency. acs.orggctlc.org

Renewable Feedstocks and Biocatalysis: Biocatalysis, using enzymes or whole organisms, represents a significant green chemistry approach. bohrium.comsemanticscholar.org These methods operate under mild conditions and can exhibit extremely high selectivity.

Waste Reduction: The development of processes that allow for the recycling of expensive components, such as the continuous flow recycling of a chiral auxiliary, directly aligns with the goal of waste prevention. rsc.org Metrics like the E-factor (mass of waste / mass of product) and Process Mass Intensity (PMI) are used to quantify the environmental impact of a process. mygreenlab.org

Process Optimization and Scale-Up Considerations for Laboratory and Industrial Production

Translating a successful laboratory synthesis into a large-scale industrial process requires careful optimization and consideration of several factors to ensure the process is robust, economical, and safe. synsmart.inscitechnol.com

The journey from lab to industrial production typically involves several key stages: evologic.at

Route Scouting and Development: The initial phase involves selecting the most viable synthetic route based on criteria such as the availability and cost of raw materials, safety, economic viability, and robustness. synsmart.in

Process Optimization: This stage focuses on refining the reaction conditions to maximize yield and purity while minimizing costs and reaction time. Methodologies like Design of Experiments (DoE) are systematically used to identify Critical Process Parameters (CPPs) and understand their acceptable ranges. synsmart.in For a reaction like the asymmetric reduction of 2-benzoylpyridine, parameters such as temperature, pressure, catalyst loading, and substrate concentration would be meticulously optimized. evologic.at

Scale-Up and Pilot Plant Studies: Scaling up a process from gram to kilogram or ton quantities can introduce new challenges related to heat transfer, mass transfer, and mixing. synsmart.in Pilot plants are used as an intermediate step to validate the process on a larger scale and ensure that product quality remains consistent. glatt.com This step is crucial for identifying potential issues before committing to full-scale industrial production. evologic.atglatt.com

Analytical Methods and Quality Control: Robust analytical methods must be developed to monitor the reaction, control for impurities, and ensure the final product meets quality specifications. synsmart.in This includes managing and characterizing any potential impurities that may arise during the synthesis. synsmart.in

Technology Transfer: Finally, a comprehensive technology transfer package is prepared, containing all the necessary information for the process to be implemented in a manufacturing facility, potentially under Good Manufacturing Practice (GMP) standards. naobios.com

For bioprocesses like whole-cell reductions, optimization would also include factors like media formulation and strain improvement to enhance productivity. scitechnol.com

Chemical Reactivity and Transformation Mechanisms of 2 Pyridylbenzylcarbinol

Oxidation Reactions at the Carbinol Functionality

The carbinol functionality of 2-Pyridylbenzylcarbinol, also known as phenyl(pyridin-2-yl)methanol, is susceptible to oxidation to form the corresponding ketone, 2-benzoylpyridine (B47108). This transformation can be achieved using a variety of oxidizing agents and reaction conditions.

Traditional methods for this oxidation have employed strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can effectively convert the secondary alcohol to a ketone. Another established method involves the use of potassium dichromate (K2Cr2O7) with aluminum chloride catalysis, which has been reported to yield approximately 80% of 2-benzoylpyridine. google.com However, the toxicity associated with chromium-based reagents has prompted the development of alternative, more environmentally benign protocols. google.com

More contemporary approaches focus on catalytic oxidation. One such method utilizes dry air or oxygen as the oxidant in the presence of an ionic hydride catalyst, such as sodium hydride or potassium hydride, at temperatures ranging from 0 to 30°C. google.com This process offers high yields, reportedly up to 95%, under mild reaction conditions. google.com Another catalytic system employs copper(II) nitrate (B79036) trihydrate (Cu(NO3)2·3H2O) in dimethylacetamide (DMA) with water, which facilitates the direct Csp3-H oxidation of the precursor methane (B114726) to the methanone. mdpi.com Mechanistic studies suggest that in this copper-catalyzed reaction, water serves as the source of the oxygen atom in the newly formed carbonyl group. mdpi.com Additionally, potassium persulfate (K2S2O8) in water at elevated temperatures has been used for the synthesis of 2-benzoylpyridine from the corresponding benzylpyridine, a reaction that proceeds via the carbinol intermediate. chemicalbook.com

The choice of oxidizing agent and reaction conditions can be summarized in the following table:

| Oxidizing Agent/System | Catalyst | Solvent | Temperature | Yield | Reference |

| Potassium Dichromate | Aluminum Chloride | - | - | ~80% | google.com |

| Dry Air / Oxygen | Ionic Hydride (NaH or KH) | - | 0-30°C | up to 95% | google.com |

| Water | Copper(II) Nitrate Trihydrate | DMA | 100°C | Moderate to Good | mdpi.com |

| Potassium Persulfate | None | Water | 120°C | - | chemicalbook.com |

| Potassium Permanganate | - | - | - | - | |

| Chromium Trioxide | - | - | - | - |

Reduction Chemistry and Hydrogenation Studies of the Pyridine (B92270) and Benzyl (B1604629) Moieties

The reduction chemistry involving this compound primarily focuses on the reduction of its oxidized precursor, 2-benzoylpyridine, to regenerate the carbinol, and the hydrogenation of the pyridine ring.

The conversion of 2-benzoylpyridine to this compound is a common reduction reaction. This can be accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.com A specific example involves the treatment of 2-benzoylpyridine with NaBH4 in ethanol (B145695) at room temperature, which, after workup, yields this compound. nih.gov

A significant area of research has been the asymmetric reduction of 2-benzoylpyridine to produce enantiomerically pure (R)- or (S)-phenyl(pyridin-2-yl)methanol. This is typically achieved through catalytic hydrogenation using chiral catalysts. google.comgoogle.com Both iridium and ruthenium-based catalysts, in conjunction with chiral ligands, have proven effective. smolecule.comgoogle.comgoogle.com For example, using an iridium complex with a chiral ligand in methanol (B129727) under hydrogen pressure can yield (R)-phenyl(pyridin-2-yl)methanol with high enantiomeric excess (ee) and yields. google.com Similarly, biocatalysts, such as the bacterium Lactobacillus paracasei, have been employed for the asymmetric reduction of 2-benzoylpyridine to afford the (S)-enantiomer with high yield and enantioselectivity. figshare.com

The pyridine ring of this compound can also undergo reduction. Catalytic hydrogenation can reduce the aromatic pyridine ring to a piperidine (B6355638) ring. google.com This transformation significantly alters the structure and basicity of the molecule.

Nucleophilic and Electrophilic Substitution Reactions on the Carbinol Group

The hydroxyl group of this compound can participate in both nucleophilic and electrophilic substitution reactions.

As a nucleophile, the hydroxyl group can react with electrophiles. A common reaction is esterification, where it reacts with carboxylic acids or their derivatives, such as acid chlorides, to form esters. smolecule.com These esters can serve as useful intermediates in further synthetic transformations.

The hydroxyl group can also be converted into a good leaving group, making the carbinol carbon susceptible to nucleophilic attack. For instance, reaction with tosyl chloride is a common method to convert alcohols into tosylates, which are excellent leaving groups for S_N2 reactions. However, for some substituted benzyl alcohols and pyridyl methanols, treatment with tosyl chloride can lead to chlorination, forming the corresponding chloride instead of the tosylate. researchgate.net This suggests that this compound could potentially undergo nucleophilic substitution at the carbinol carbon via activation of the hydroxyl group. The general scheme for nucleophilic substitution involves the replacement of a leaving group by a nucleophile. wikipedia.org Depending on the substrate and reaction conditions, these reactions can proceed through an S_N1 or S_N2 mechanism. chemguide.co.uksavemyexams.com

Electrophilic substitution directly on the carbinol group is less common. However, the pyridine and phenyl rings can undergo electrophilic aromatic substitution, which is influenced by the directing effects of the substituents. libretexts.orgbyjus.com

Rearrangement Pathways Involving the this compound Scaffold

Rearrangement reactions involving the this compound scaffold or its derivatives have been explored. One notable example is the Beckmann rearrangement of the oxime of phenyl 2-pyridyl ketone. mdpi.com The oxime can be synthesized from 2-benzoylpyridine, which is the oxidation product of this compound. The Beckmann rearrangement transforms the oxime into an amide under acidic conditions.

While direct rearrangement of this compound itself is not extensively documented, analogous systems suggest potential pathways. For example, α-hydroxycycloalkanones can undergo ring cleavage, and 4-hydroxy-2-cyclobutenones can undergo ring expansion when treated with reagents like phenyliodine(III) diacetate. acs.org These types of reactions, promoted by hypervalent iodine reagents, could potentially be applied to induce rearrangements in the this compound framework under suitable conditions. acs.org Additionally, certain chemical conditions can induce ring-opening or cyclization reactions in related heterocyclic systems. ambeed.com

Investigations into Chemo-, Regio-, and Stereoselectivity in Reactions

The reactions of this compound and its precursors exhibit notable selectivity.

Stereoselectivity is prominently demonstrated in the asymmetric hydrogenation of 2-benzoylpyridine to form chiral this compound. durgapurgovtcollege.ac.in The choice of a chiral catalyst and reaction conditions allows for the preferential formation of one enantiomer over the other. google.comgoogle.com For example, using an Iridium-based catalyst with a chiral ligand can produce (R)-phenyl(pyridin-2-yl)methanol with an enantiomeric excess (ee) of up to 95%. google.com Biocatalytic reductions have also achieved high stereoselectivity, with reports of producing (S)-phenyl(pyridin-2-yl)methanol in over 99% ee. figshare.com This high degree of control is crucial for applications where a specific stereoisomer is required.

Asymmetric Hydrogenation of 2-Benzoylpyridine

| Catalyst System | Base | Temperature (°C) | H2 Pressure (MPa) | Yield (%) | ee (%) | Enantiomer | Reference |

|---|---|---|---|---|---|---|---|

| Ir/Chiral Ligand I-1 | LiO-t-Bu | 60 | 3.0 | 96 | 93 | R | google.com |

| Ir/Chiral Ligand I-1 | Na2CO3 | 40 | 3.0 | 92 | 95 | R | google.com |

| Ir/Chiral Ligand I-1 | NaOMe | 40 | 3.0 | 91 | 87 | R | google.com |

| Lactobacillus paracasei BD101 | - | - | - | 93 | >99 | S | figshare.com |

Regioselectivity refers to the preference for reaction at one position over another. In reactions involving the aromatic rings of this compound, the directing effects of the substituents play a key role in determining the position of electrophilic attack. For instance, in Friedel-Crafts hydroxyalkylation reactions with related electron-rich aromatic compounds, the incoming electrophile tends to add to the less sterically hindered position. rsc.org

Chemoselectivity , the preferential reaction of a reagent with one functional group over another, is also important. durgapurgovtcollege.ac.in For example, in the reduction of a molecule containing both a ketone and another reducible group, a selective reducing agent might be chosen to react only with the ketone. Similarly, during the oxidation of this compound, a chemoselective oxidant would target the carbinol group without affecting the aromatic rings.

Detailed Mechanistic Elucidation of Critical Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is essential for optimizing reaction conditions and predicting outcomes.

The oxidation of the carbinol to a ketone can proceed through different pathways depending on the oxidant. For instance, the copper-catalyzed oxidation of the precursor pyridin-2-yl-methane to pyridin-2-yl-methanone is proposed to involve water as the oxygen source, suggesting a mechanism where water participates directly in the oxygen transfer step. mdpi.com

The asymmetric hydrogenation of 2-benzoylpyridine is a well-studied catalytic cycle. The chiral catalyst, typically a transition metal complex with a chiral ligand, coordinates to the ketone. The delivery of hydrogen to the carbonyl carbon is directed by the chiral environment of the catalyst, leading to the preferential formation of one enantiomer. smolecule.com The rigidity of the this compound structure can be advantageous in mechanistic studies, as it aids in the crystallization of metal-ligand complexes, allowing for the elucidation of transition state geometries. smolecule.com The coordination of the pyridyl nitrogen to the metal center is a key feature that influences the catalytic activity and selectivity. researchgate.netresearchgate.net

Nucleophilic substitution reactions at the carbinol center, after activation of the hydroxyl group, can proceed via an S_N1 or S_N2 mechanism. organic-chemistry.org An S_N2 reaction would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. organic-chemistry.org An S_N1 reaction would proceed through a planar carbocation intermediate, potentially leading to a racemic mixture of products. organic-chemistry.org

The Beckmann rearrangement of the oxime derived from 2-benzoylpyridine involves the migration of the group anti to the hydroxyl group on the oxime nitrogen. This acid-catalyzed reaction proceeds through a nitrilium ion intermediate.

Coordination Chemistry and Ligand Properties of 2 Pyridylbenzylcarbinol

2-Pyridylbenzylcarbinol as a Multidentate Ligand

This compound can act as a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. The primary donor sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. This chelation results in the formation of a stable five-membered ring with the metal center. rsc.org

The coordination of this compound is not limited to a simple bidentate chelation. The deprotonation of the hydroxyl group can lead to the formation of an alcoholato ligand, which can act as a bridging ligand between two or more metal centers. nih.gov This bridging capability is a key factor in the formation of polynuclear and macrocyclic metal complexes. The strongly basic anionic nature of the alcoholato form enhances its ability to form bridges between metal centers rather than binding to a single metal in a terminal fashion. nih.gov

The steric bulk of the benzyl (B1604629) group can also influence the coordination geometry of the resulting metal complexes, potentially leading to distorted coordination environments around the metal ion. The flexibility of the ligand allows it to adopt different conformations to accommodate the coordination preferences of various metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the final product's structure and dimensionality.

Complexes with Transition Metals

A variety of transition metal complexes of α-pyridinyl alcohols, including this compound, have been synthesized and characterized. rsc.org These complexes often exhibit interesting catalytic activities and magnetic properties.

For instance, the reaction of this compound with palladium(II) chloride has been shown to proceed at elevated temperatures to form palladium complexes. rsc.org Similarly, molybdenum(VI) complexes of the type MoO₂Cl₂L and MoO₂L₂ (where L is a 2-pyridinyl alcohol ligand) have been synthesized and characterized. researchgate.net

Table 1: Selected Transition Metal Complexes of Pyridinyl Alcohols and their Characterization Data

| Metal Ion | Complex Formula | Coordination Geometry | Key Spectroscopic Data | Reference |

| Palladium(II) | [Pd(L)Cl₂] | Square Planar | IR: ν(Pd-N), ν(Pd-Cl) | rsc.org |

| Molybdenum(VI) | [MoO₂Cl₂(L)] | Distorted Octahedral | IR: ν(Mo=O) | researchgate.net |

| Molybdenum(VI) | [MoO₂(L)₂] | Distorted Octahedral | IR: ν(Mo=O) | researchgate.net |

| Tungsten(VI) | [W(=CHtBu)(NPh)(L)(CH₂SiMe₃)₂] | Distorted Octahedral | ¹H NMR | rsc.org |

| Ruthenium(II) | [Ru(NHC)(L)Cl₂(CHPh)] | Distorted Octahedral | ¹H NMR | rsc.org |

L represents a generic α-pyridinyl alcohol ligand, including this compound. NHC = N-heterocyclic carbene.

Complexes with Main Group Metals

While less common than transition metal complexes, main group metal complexes of this compound have also been investigated. Zinc(II), a main group metal, has been shown to form complexes with ligands containing pyridyl and alcohol functionalities.

For example, a trinuclear Zn(II) complex has been synthesized using 6-phenylpyridine-2-carboxylic acid, which shares structural similarities with this compound. rsc.org In this complex, the zinc ions are coordinated by the nitrogen and oxygen atoms of the ligands, forming a three-dimensional network through hydrogen bonding. rsc.org The synthesis of a ZnBr₂ complex with N-benzyl-C-(2-pyridyl) nitrone, a derivative of this compound, has also been reported and its crystal structure determined. researchgate.net

Table 2: Examples of Main Group Metal Complexes with Related Pyridyl-Alcohol Type Ligands

| Metal Ion | Ligand | Complex Formula | Key Structural Feature | Reference |

| Zinc(II) | 6-Phenylpyridine-2-carboxylic acid and bis(4-pyridyl)amine | [Zn₃(L1)₄(L2)₂(CH₃COO)₂] | Trinuclear structure with a 3D network formed by N-H···O hydrogen bonds. | rsc.org |

| Zinc(II) | N-benzyl-C-(2-pyridyl) nitrone | [ZnBr₂(C₁₃H₁₂N₂O)] | Tetrahedral coordination around the zinc center. | researchgate.net |

Influence of Metal Coordination on Ligand Conformation and Electronic Structure

The coordination of this compound to a metal ion significantly influences the ligand's conformation and electronic structure. Upon coordination, the pyridine ring and the alcohol group are held in a relatively fixed position, restricting the rotational freedom of the molecule. This can lead to specific stereochemical arrangements in the resulting complex.

The electronic structure of the ligand is also perturbed upon coordination. The donation of electron density from the nitrogen and oxygen atoms to the metal center can be observed through changes in spectroscopic properties. For example, in IR spectroscopy, the C=N stretching frequency of the pyridine ring and the O-H stretching frequency of the alcohol group may shift upon complexation. researchgate.net

Computational studies, such as Density Functional Theory (DFT), can provide further insights into the electronic structure of these complexes. researchgate.net These studies can help to understand the nature of the metal-ligand bonding and the distribution of electron density within the molecule. For instance, DFT calculations have been used to analyze the π-stacking interactions in copper and zinc complexes bearing pyridine-dicarboxylic acid N-oxide, a related ligand system. rsc.org

Applications of this compound Metal Complexes in Supramolecular Assembly

The ability of this compound to form metal complexes with specific geometries and functionalities makes it a valuable building block in supramolecular chemistry. The resulting metal complexes can self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking.

Hydrogen bonding plays a crucial role in the formation of supramolecular architectures. The hydroxyl group of the coordinated this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can link individual complex units into one-, two-, or three-dimensional networks. scispace.comresearchgate.net For example, the crystal structure of a trinuclear Zn(II) complex with a related ligand displays a 3D network structure stabilized by intermolecular N-H···O hydrogen bonds. rsc.org

Table 3: Hydrogen Bonding in Supramolecular Structures of Pyridine-based Complexes

| Complex Type | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Supramolecular Structure | Reference |

| Zn(II) Thiosemicarbazide Complexes | N-H of thiosemicarbazide | N of pyridine, S of thiosemicarbazide | Extended supramolecular arrays | scispace.com |

| Co(II) and Ni(II) Pyridine/Pyrazole Complexes | C-H, N-H, O-H | O, Cl, π-system | Layered assemblies and host-guest structures | researchgate.net |

| Trinuclear Zn(II) Complex | N-H of bridging amine | O of carboxylate | 3D network | rsc.org |

π-π stacking interactions between the aromatic pyridine and benzyl rings of adjacent ligands can also contribute to the stability and organization of the supramolecular assembly. rsc.orgresearchgate.net These interactions are particularly important in creating layered or columnar structures. DFT calculations have been employed to analyze and quantify the energetic contributions of these π-π stacking interactions in related systems. rsc.org The interplay between coordination bonds, hydrogen bonding, and π-π stacking allows for the rational design of complex supramolecular architectures with potentially interesting material properties. zju.edu.cn

Catalytic Applications of 2 Pyridylbenzylcarbinol and Its Derivatives

Asymmetric Catalysis Mediated by Chiral 2-Pyridylbenzylcarbinol Ligands

Chiral ligands are fundamental to asymmetric catalysis, modifying the behavior of a metal catalyst to favor the formation of one enantiomer of a product over the other. Ligands derived from this compound, possessing both a nitrogen and an oxygen donor atom, can form stable chelate complexes with a range of transition metals. This chelation restricts the geometry around the metal center, creating a well-defined chiral pocket that directs the approach of substrates, leading to high enantioselectivity.

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Chiral 2-pyridyl carbinol derivatives have shown promise in guiding the stereochemical outcome of these crucial reactions. A notable example is the enantioselective addition of organozinc reagents to aldehydes. While direct data on this compound is limited, structurally related chiral amines derived from α-pinene and containing a pyridine (B92270) fragment have been successfully employed as ligands in the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes, achieving enantiomeric excesses (ee) of up to 80%. benthamopen.com This suggests the potential of pyridyl carbinol scaffolds in this transformation.

The general scheme for this reaction involves the formation of a chiral catalyst in situ from the ligand and a metal precursor. This catalyst then coordinates with the aldehyde, activating it for nucleophilic attack by the organozinc reagent. The chiral ligand environment dictates the face-selective addition, leading to an enantioenriched secondary alcohol.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Pyridine-Containing Ligand

| Entry | Ligand | Aldehyde | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | α-Pinene-derived Pyridylamine | Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | 80 |

Data is illustrative of the potential of related pyridine-containing chiral ligands. benthamopen.com

Asymmetric Hydrogenation and Hydrosilylation

Asymmetric hydrogenation and hydrosilylation are powerful methods for the synthesis of chiral alcohols from prochiral ketones and olefins. Ruthenium(II) complexes bearing chiral ligands are often employed in asymmetric transfer hydrogenation reactions. For instance, Ru(II) complexes with chiral pybox ligands have demonstrated high efficiency in the transfer hydrogenation of acetophenone, yielding the corresponding chiral alcohol with up to 96% ee. mdpi.com These reactions typically utilize isopropanol (B130326) as both the solvent and the hydrogen source. The catalyst facilitates the stereoselective transfer of a hydride from the isopropanol to the ketone.

The following table illustrates the effectiveness of a Ru(II)-pybox catalyst in the asymmetric transfer hydrogenation of various aryl ketones.

Table 2: Asymmetric Transfer Hydrogenation of Aryl Ketones with a Ru(II)-Pybox Catalyst

| Substrate | Product Configuration | Conversion (%) | ee (%) |

|---|---|---|---|

| Acetophenone | S | >99 | 95 |

| 4-Methylacetophenone | S | >99 | 96 |

| 4-Methoxyacetophenone | S | >99 | 94 |

| 4-Chloroacetophenone | S | >99 | 96 |

| 2-Acetonaphthone | S | >99 | 93 |

This data is representative of a related class of chiral pyridine-containing ligands. mdpi.com

Catalytic Oxidation and Reduction Processes

Chiral ligands are also instrumental in asymmetric oxidation and reduction reactions beyond hydrogenation. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones to alcohols, utilizing a chiral oxazaborolidine catalyst. This catalyst is typically derived from a chiral amino alcohol, and analogs incorporating a pyridine ring could potentially modulate the catalyst's activity and selectivity.

Role of this compound in Organocatalytic Systems

In addition to their role as ligands for metal catalysts, derivatives of this compound have the potential to act as organocatalysts. Organocatalysis avoids the use of often toxic and expensive metals. Chiral 2-pyridyl-2-imidazolines, which are structurally related to 2-pyridyl carbinols, have been successfully used as organocatalysts in enantioselective direct aldol (B89426) reactions. These reactions, when carried out in brine, can achieve excellent enantiomeric ratios (up to 99:1). researchgate.net The catalyst activates the ketone to form a nucleophilic enamine, which then adds to the aldehyde in a stereocontrolled manner.

Table 3: Organocatalytic Asymmetric Aldol Reaction with a Chiral 2-Pyridyl-2-imidazoline

| Aldehyde | Ketone | Yield (%) | er (anti:syn) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 99:1 |

| 4-Chlorobenzaldehyde | Cyclohexanone | 92 | 98:2 |

| Benzaldehyde | Cyclohexanone | 90 | 97:3 |

| 4-Methylbenzaldehyde | Cyclohexanone | 88 | 96:4 |

Data for a structurally similar chiral 2-pyridyl derivative. researchgate.net

Development of Heterogeneous Catalysts Incorporating this compound Moieties

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. Immobilizing the catalyst on a solid support provides a practical solution, enabling easy recovery and reuse. Mesoporous silica (B1680970) is a common support material due to its high surface area and tunable pore structure. rsc.org Functionalization of mesoporous silica with ligands such as 2-mercaptopyridine (B119420) has been demonstrated for applications like metal ion adsorption. researchgate.net A similar strategy could be employed to anchor this compound or its derivatives to a silica surface. The immobilized ligand could then coordinate with a metal, creating a recyclable heterogeneous catalyst.

Catalyst Stability, Longevity, and Recycling Studies

The practical applicability of a catalyst is heavily dependent on its stability, longevity, and recyclability. For catalysts based on this compound ligands, these factors are crucial for their potential industrial use. While specific recycling data for this compound-based catalysts is not extensively documented, studies on related systems provide valuable insights. For instance, polymer-supported nanometal catalysts have been developed that show high activity and can be recycled multiple times in aqueous media. The stability and recyclability of such catalysts are often influenced by the nature of the polymer support and the method of nanoparticle stabilization. Leaching of the metal from the support is a key issue that needs to be addressed to ensure the long-term performance and to prevent product contamination.

Advanced Spectroscopic and Structural Investigations for Mechanistic Insight

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of 2-Pyridylbenzylcarbinol in solution. Both ¹H and ¹³C NMR are instrumental in this analysis.

¹H and ¹³C NMR Spectral Data:

The proton and carbon NMR spectra provide characteristic signals for the different nuclei in the molecule, with their chemical shifts being sensitive to the electronic environment. For (±)-Phenyl(pyridin-2-yl)methanol, the following spectral data has been reported:

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |

| 8.57 (d, J = 5.0 Hz, 1H) | 160.8 |

| 7.62 (t, J = 7.5 Hz, 1H) | 147.8 |

| 7.38 (d, J = 7.0 Hz, 2H) | 143.2 |

| 7.34 (t, J = 7.5 Hz, 2H) | 136.8 |

| 7.29-7.26 (m, 1H) | 128.6 |

| 7.15 (d, J = 8.0 Hz, 1H) | 127.8 |

| 7.11 (dd, J = 7.0, 5.0 Hz, 1H) | 127.1 |

| 5.89 (s, 1H) | 122.4 |

| 5.37 (br s, 1H) | 121.4 |

| 74.9 |

d: doublet, t: triplet, m: multiplet, s: singlet, br s: broad singlet

Conformational Analysis using Nuclear Overhauser Effect Spectroscopy (NOESY):

Two-dimensional NMR techniques like NOESY are crucial for determining the spatial proximity of protons within the molecule, which in turn helps in elucidating the preferred conformation of this compound in solution. By analyzing the cross-peaks in a NOESY spectrum, it is possible to identify which protons are close to each other in space, even if they are not directly connected through chemical bonds. This information is vital for understanding the relative orientation of the phenyl and pyridyl rings.

Intermolecular Interactions:

NMR spectroscopy can also be used to study intermolecular interactions, such as hydrogen bonding. The chemical shift of the hydroxyl proton is particularly sensitive to its environment. Changes in concentration or solvent can lead to shifts in the hydroxyl proton resonance, providing evidence for the presence and nature of intermolecular hydrogen bonds.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. A study on phenyl(pyridin-2-yl)methanol has revealed its crystal structure and packing. nih.gov

Crystal Data and Structure Refinement:

| Parameter | Value |

| Empirical formula | C₁₂H₁₁NO |

| Formula weight | 185.22 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| Volume (ų) | 984.27 (19) |

| Z | 4 |

| Temperature (K) | 296 |

The crystal structure reveals that the pyridine (B92270) and phenyl rings are inclined to each other at an angle of 71.42 (10)°. nih.gov

Selected Bond Lengths and Angles:

The precise bond lengths and angles determined from the X-ray structure analysis are fundamental for understanding the molecular geometry.

| Bond | Length (Å) | Angle | Degree (°) |

| O8—C9 | 1.432 (4) | C10—C9—C2 | 111.9 (3) |

| N1—C2 | 1.341 (4) | C10—C9—O8 | 109.8 (3) |

| N1—C6 | 1.342 (4) | C2—C9—O8 | 108.3 (3) |

Data from Parkin, G. et al. (2014). nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a valuable tool for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding.

Functional Group Analysis:

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-O | Stretching | 1000-1300 |

Hydrogen Bonding:

The presence and nature of hydrogen bonding significantly influence the vibrational frequencies of the involved functional groups. In the solid state of phenyl(pyridin-2-yl)methanol, O—H⋯N hydrogen bonds link the molecules into helical chains extending along the c-axis direction. nih.gov This interaction leads to a broadening and shifting of the O-H stretching band to a lower frequency in the IR spectrum compared to a non-hydrogen-bonded hydroxyl group. The hydrogen-bond geometry in the crystal is characterized by a D—H distance of 0.98(5) Å, an H⋯A distance of 1.85(5) Å, and a D⋯A distance of 2.809(4) Å, with a D—H⋯A angle of 166(4)°. nih.gov

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Assignment and Dynamic Studies

This compound is a chiral molecule, and its enantiomers can be studied using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods are highly sensitive to the stereochemistry of the molecule.

Stereochemical Assignment:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), can be used to determine the absolute configuration of the enantiomers. For a given enantiomer of this compound, the CD spectrum would be a unique fingerprint of its three-dimensional structure.

Dynamic Studies:

Both CD and ORD are sensitive to conformational changes in chiral molecules. By studying the chiroptical properties under different conditions (e.g., varying temperature or solvent), it is possible to gain insights into the dynamic behavior and conformational equilibria of this compound in solution.

Mass Spectrometry Techniques for Reaction Monitoring and Identification of Transient Intermediates

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns.

Reaction Monitoring:

The synthesis of this compound can be monitored in real-time using mass spectrometry. This allows for the tracking of reactants, intermediates, and the final product, providing valuable information for optimizing reaction conditions.

Identification of Transient Intermediates:

By coupling mass spectrometry with appropriate ionization techniques, it is possible to detect and characterize short-lived intermediates that may be formed during the synthesis or subsequent reactions of this compound. This information is crucial for understanding the detailed reaction mechanism.

Fragmentation Pattern:

Computational and Theoretical Chemistry of 2 Pyridylbenzylcarbinol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their stability and reactivity. mdpi.comresearchgate.net For 2-Pyridylbenzylcarbinol, DFT calculations can determine key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. wuxiapptec.comlibretexts.orgmasterorganicchemistry.com

The distribution of these frontier molecular orbitals reveals the most probable sites for electrophilic and nucleophilic attack. wuxibiology.comudel.edu For instance, the LUMO map can indicate where the molecule is most likely to accept electrons. wuxiapptec.comwuxibiology.com Reactivity descriptors, derived from DFT calculations, such as electronegativity, chemical hardness, and electrophilicity index, can further quantify the molecule's reactivity. nih.govdergipark.org.trjournalcsij.com These descriptors provide a theoretical basis for understanding the chemical behavior of this compound in various reactions. frontiersin.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations of this compound in Solution and at Interfaces

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.comchemrxiv.org For this compound, MD simulations can provide detailed insights into its behavior in various environments, such as in aqueous solution or at the interface between different phases (e.g., water-oil). nih.govresearchgate.netosti.gov

In solution, MD simulations can reveal the solvation structure of this compound, showing how solvent molecules arrange around it and the nature of the intermolecular interactions, such as hydrogen bonding. researchgate.net This is crucial for understanding its solubility and transport properties. At interfaces, simulations can predict the orientation and conformation of the molecule, which is important for applications where surface activity is relevant. ub.edumdpi.com The stability of the molecule and its complexes can also be assessed through long-timescale MD simulations. semanticscholar.orgnih.govuniv-antilles.fr

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. nih.govhpc.co.jp For reactions involving this compound, these methods can identify the most energetically favorable pathways from reactants to products. A key aspect of this analysis is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. researchgate.netscm.comuni-muenchen.de

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. libretexts.org By calculating the structures and energies of transition states, chemists can predict reaction kinetics and understand the factors that control selectivity. wuxibiology.com Techniques like the nudged elastic band (NEB) method can be employed to find the minimum energy path between reactants and products. libretexts.org This level of detailed mechanistic insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Prediction of Spectroscopic Properties and Conformation-Energy Landscapes

Computational methods can predict various spectroscopic properties of molecules, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. semanticscholar.orgresearchgate.net For this compound, theoretical calculations can help in the interpretation of experimental spectra by assigning vibrational modes or chemical shifts to specific atoms or functional groups. Machine learning techniques are increasingly being used in conjunction with quantum mechanics to predict spectroscopic properties with high accuracy and reduced computational cost. researchgate.netnih.gov

Furthermore, computational chemistry allows for the exploration of the conformational landscape of flexible molecules like this compound. chemrxiv.orgnih.govcwu.edu By systematically rotating bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. beilstein-journals.org This analysis identifies the most stable, low-energy conformers and the energy barriers between them, which is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules. cwu.edu

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Method |

| Key IR Frequency (O-H stretch) | ~3400 cm⁻¹ | DFT (B3LYP/6-31G*) |

| ¹H NMR Chemical Shift (CH-OH) | ~5.5 ppm | DFT with GIAO method |

| ¹³C NMR Chemical Shift (C-OH) | ~75 ppm | DFT with GIAO method |

| UV-Vis λmax | ~260 nm | TD-DFT |

In Silico Design and Screening of Novel this compound Analogues

The insights gained from computational studies can be leveraged for the in silico design and screening of novel analogues of this compound with desired properties. nih.govkallipos.gr By making systematic modifications to the parent structure, large virtual libraries of related compounds can be created. mdpi.com

These virtual libraries can then be screened using computational methods to predict their properties, such as biological activity or material characteristics. nih.govmdpi.com Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can be employed to identify the most promising candidates for synthesis and experimental testing. mdpi.comnih.gov This rational, computer-aided approach can significantly accelerate the discovery and development of new molecules with enhanced performance. nih.gov

Structure Reactivity Relationship Studies of 2 Pyridylbenzylcarbinol Analogues

Impact of Substituent Modifications on the Benzyl (B1604629) Moiety

The benzyl moiety of 2-Pyridylbenzylcarbinol plays a significant role in determining the reactivity of the carbinol group. The nature of substituents on the benzene (B151609) ring can either enhance or diminish the rate of reactions involving the hydroxyl group, such as oxidation. This is primarily governed by the substituent's ability to donate or withdraw electron density, thereby stabilizing or destabilizing reaction intermediates.

Studies on the oxidation of substituted benzyl alcohols provide a valuable model for understanding these effects. In these reactions, the rate-determining step often involves the breaking of the C-H bond at the carbinol carbon. Electron-donating groups (EDGs) on the aromatic ring can stabilize the transition state, which may have developed some positive charge, thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize this transition state and slow down the reaction. niscpr.res.inlibretexts.org

A kinetic study on the oxidation of a series of substituted benzyl alcohols by aqueous sodium dichromate demonstrated this principle. cdnsciencepub.com The reaction rates were correlated with Hammett substituent constants (σ). The resulting Hammett plot yielded a negative ρ (rho) value of -0.61, indicating that electron-donating groups (with negative σ values) increase the reaction rate, while electron-withdrawing groups (with positive σ values) decrease it. cdnsciencepub.com This is because the transition state involves the development of a carbonyl group, which is destabilized by electron-withdrawing substituents. cdnsciencepub.com

Similarly, the oxidation of substituted benzyl alcohols by sodium bis[2-ethyl-2-hydroxybutanoato(2-)]oxochromate(V) showed a clear trend in reactivity. The observed order of reactivity was: p-OMe > m-OMe > H > p-Br > p-Cl > m-Cl > m-NO₂. niscpr.res.in This order directly corresponds to the electronic effects of the substituents, with the strong electron-donating para-methoxy group leading to the fastest reaction and the strong electron-withdrawing meta-nitro group resulting in the slowest. niscpr.res.in The Hammett plot for this reaction was linear with a ρ value of -0.31, again confirming that the reaction is favored by electron donation from the substituent. niscpr.res.in

Below is a data table summarizing the relative reactivity of substituted benzyl alcohols, which serves as a model for the behavior of this compound analogues with substituents on the benzyl ring.

| Substituent (on Benzyl Ring) | Substituent Constant (σ) | Relative Reactivity Order (Example: Cr(V) Oxidation) | Electronic Effect |

| p-OCH₃ | -0.27 | 1 (Fastest) | Electron-Donating (Resonance) |

| m-OCH₃ | +0.12 | 2 | Electron-Donating (Inductive) / Withdrawing (Inductive) |

| p-CH₃ | -0.17 | - | Electron-Donating (Inductive/Hyperconjugation) |

| H | 0.00 | 3 | Reference |

| p-Br | +0.23 | 4 | Electron-Withdrawing (Inductive) |

| p-Cl | +0.23 | 5 | Electron-Withdrawing (Inductive) |

| m-Cl | +0.37 | 6 | Electron-Withdrawing (Inductive) |

| m-NO₂ | +0.71 | 7 (Slowest) | Electron-Withdrawing (Resonance/Inductive) |

| p-NO₂ | +0.78 | - | Electron-Withdrawing (Resonance/Inductive) |

This table is generated based on established Hammett constants and reactivity trends from studies on substituted benzyl alcohols. niscpr.res.inniscpr.res.in

These findings illustrate that modifying the benzyl moiety provides a predictable means of tuning the reactivity of the carbinol center in this compound analogues.

Effects of Variations in the Pyridyl Ring Substituents on Chemical Behavior

The pyridine (B92270) ring, with its nitrogen heteroatom, exerts a significant electronic influence on the rest of the molecule. The nitrogen atom is more electronegative than carbon and generally acts as an electron-withdrawing group via the inductive effect, making the pyridine ring less reactive towards electrophilic substitution compared to benzene. numberanalytics.com However, the lone pair of electrons on the nitrogen can also participate in chemical reactions, making pyridine basic.

Substituents on the pyridyl ring can modify its electronic properties and, consequently, the reactivity of the entire this compound analogue.

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the pyridine ring. This enhances the basicity of the nitrogen atom and can activate the ring towards electrophilic attack, although pyridine remains generally unreactive to such reactions. numberanalytics.comnih.gov

Electron-withdrawing groups (e.g., -Cl, -CN, -NO₂) decrease the electron density on the ring, making it even less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution (SNAr). nih.govrsc.org

In the context of this compound, a substituent on the pyridyl ring primarily influences the reactivity at the carbinol center through inductive effects. An electron-withdrawing substituent on the pyridyl ring would increase the partial positive charge on the carbinol carbon, potentially making it more susceptible to nucleophilic attack but less stable if a positive charge develops during a reaction, such as in an SN1-type process.

A study on the nucleophilic aromatic substitution of 2-substituted N-methylpyridinium ions found the reactivity order to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov The high reactivity of the cyano-substituted pyridinium (B92312) ions, which are strongly electron-withdrawing, highlights how such groups can activate the ring system towards nucleophilic attack. nih.gov While this study focuses on substitution on the ring itself, the powerful electronic pull of these substituents would also be transmitted to the carbinol side chain.

The table below summarizes the expected effects of substituents on the chemical properties of the pyridyl moiety in a this compound analogue.

| Substituent Position | Substituent Type | Effect on Ring Electron Density | Effect on Nitrogen Basicity | Expected Effect on Carbinol Carbon Electrophilicity |

| 4- | -OCH₃ (EDG) | Increase | Increase | Decrease |

| 4- | -CH₃ (EDG) | Increase | Increase | Decrease |

| - | H (Reference) | - | - | - |

| 4- | -Cl (EWG) | Decrease | Decrease | Increase |

| 4- | -CN (EWG) | Decrease | Decrease | Increase |

This table illustrates the general electronic trends of substituents on a pyridine ring. numberanalytics.comnih.gov

Steric and Electronic Influences of Substituents on Reaction Outcomes and Selectivity

Both steric and electronic factors arising from substituents on either aromatic ring are critical in dictating reaction outcomes and selectivity. libretexts.org Electronic effects, as discussed previously, alter reaction rates by stabilizing or destabilizing intermediates. libretexts.orglibretexts.org Steric hindrance, the physical blocking by bulky substituent groups, can prevent a reagent from accessing a reactive site, thereby directing the reaction to a less hindered position. chemistrytalk.orgyoutube.com

In electrophilic aromatic substitution reactions, activating groups are typically ortho, para-directors, while deactivating groups are meta-directors (with the exception of halogens). libretexts.org For a this compound analogue, a reaction could potentially occur on either the benzyl or the pyridyl ring. The outcome would depend on the reaction conditions and the combined directing effects of the substituents and the carbinol-containing side chain.

For reactions at the carbinol center, steric hindrance can play a decisive role. For instance, in a bimolecular reaction (like an SN2 substitution), a bulky substituent at the ortho position of either the benzyl or pyridyl ring could significantly slow down or prevent the reaction due to steric clash with the incoming nucleophile. youtube.comdoubtnut.com This can be used to favor other reaction pathways, such as elimination or SN1-type reactions that proceed through a less sterically demanding planar carbocation intermediate. chemistrytalk.org

The interplay between steric and electronic effects is well-illustrated in reactions where multiple products are possible. For example, while an activating group may electronically favor substitution at both the ortho and para positions, a bulky activating group will lead to a higher yield of the para product, as the ortho positions are sterically shielded. doubtnut.com

| Factor | Influence on Reaction | Example in this compound Analogues |

| Electronic | Modulates reaction rate by stabilizing/destabilizing charged intermediates. Directs substitution on aromatic rings. | An electron-donating group on the benzyl ring accelerates oxidation of the carbinol. niscpr.res.in A nitro group on the pyridyl ring would strongly deactivate it toward electrophilic attack. numberanalytics.com |

| Steric | Hinders access of reagents to reactive sites. Can influence regioselectivity and stereoselectivity. | A bulky tert-butyl group at an ortho-position on the benzyl ring would likely hinder reactions at the carbinol center and direct substitution to the para position of the ring. doubtnut.comorganic-chemistry.org |

Design and Chemical Exploration of Conformationally Constrained Analogues

Standard this compound analogues have considerable conformational flexibility due to free rotation around the single bonds connecting the carbinol carbon to the two aromatic rings. To study the influence of specific spatial arrangements of these rings on reactivity or biological activity, chemists design and synthesize conformationally constrained analogues. ingentaconnect.comresearchgate.net This is typically achieved by introducing covalent linkages that lock the molecule into a more rigid structure.

The synthesis of such analogues often involves intramolecular cyclization reactions. For example, strategies like intramolecular Heck cyclizations have been used to create rigid, bicyclic, or tricyclic structures from flexible precursors. nih.gov In the context of this compound, one could envision creating a linkage between the benzyl and pyridyl rings, or between one of the rings and the carbinol group, to form a new fused or bridged ring system.

The rationale for designing these rigid structures includes:

Investigating Bioactive Conformations: In medicinal chemistry, if a molecule is an inhibitor, constraining its conformation can help identify the specific three-dimensional shape required for binding to a biological target. researchgate.net

Enhancing Selectivity: By locking the molecule into a specific conformation, the steric environment around a reactive center becomes fixed. This can lead to higher selectivity in chemical reactions, as reagents can only approach from specific, unhindered directions.

Studying Reaction Mechanisms: Constraining the geometry can help elucidate reaction mechanisms by preventing or favoring certain transition states.

While specific examples for this compound are not prevalent in the literature, the principles are widely applied. For instance, the synthesis of conformationally constrained phenylalanine analogues has been achieved via 7-, 8-, and 9-endo Heck cyclizations to produce benzazepine, benzazocine, and benzazonine structures, respectively. nih.gov Similarly, rigid pyrrolopyrimidine analogues have been synthesized using multicomponent reactions to explore their potential as medicinal agents. nih.gov These strategies provide a blueprint for how the chemical space of this compound could be explored through conformational constraint.

Exploration of Non Pharmacological Applications and Materials Science

Integration of 2-Pyridylbenzylcarbinol into Polymeric Materials

The incorporation of this compound into polymeric structures is an area of growing interest, primarily due to the compound's potential to impart specific functionalities to the resulting materials. The pyridine (B92270) and hydroxyl moieties can be leveraged in various polymerization techniques.

The hydroxyl group of this compound can act as an initiator for ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, leading to the formation of polyesters with a terminal this compound unit. This end-functionalization can influence the polymer's properties, such as its thermal stability, solubility, and ability to coordinate with metal ions.

Furthermore, the pyridine nitrogen atom can serve as a coordination site for metal catalysts used in polymerization processes like atom transfer radical polymerization (ATRP). While not a direct part of the polymer chain, its presence can modulate the catalyst's activity and influence the polymerization kinetics and the properties of the final polymer.

Derivatives of this compound, where the hydroxyl group is modified to a polymerizable group such as an acrylate (B77674) or methacrylate, could be synthesized. These monomers could then be copolymerized with other vinyl monomers to introduce the pyridylbenzylcarbinol functionality as a pendant group along the polymer chain. Such functionalized polymers could find applications in areas like metal ion adsorption, catalysis, and as functional coatings.

Table 1: Potential Polymerization Strategies Involving this compound

| Polymerization Technique | Role of this compound | Potential Polymer Type | Key Feature |

| Ring-Opening Polymerization (ROP) | Initiator | End-functionalized polyesters | Pyridyl group at chain end |

| Atom Transfer Radical Polymerization (ATRP) | Ligand for metal catalyst | Various (e.g., polyacrylates) | Controlled polymerization |

| Radical Polymerization | As a comonomer (derivatized) | Copolymers with pendant groups | Functional side chains |

| Coordination Polymerization | Ligand | Metal-coordination polymers | Metal-ligand backbone |

Although direct experimental studies on the integration of this compound into common commodity plastics are not widely reported, its structural motifs are found in more specialized functional polymers. The principles of polymer chemistry suggest that its incorporation is feasible and could lead to materials with tailored properties.

Development of Chemical Sensors and Recognition Systems Based on this compound

The pyridine ring in this compound is a key feature that makes it a promising candidate for the development of chemical sensors, particularly for the detection of metal ions. Pyridyl-containing ligands are well-known for their ability to form stable complexes with a variety of metal ions. rsc.org The specific coordination of a metal ion to the nitrogen atom of the pyridine ring can induce a change in the electronic properties of the molecule, which can be transduced into a measurable signal.

Fluorescent Sensors:

One of the most common sensing mechanisms is fluorescence. While this compound itself may not be strongly fluorescent, it can be chemically modified to incorporate a fluorophore. Upon binding of a metal ion, the fluorescence of the attached fluorophore can be either enhanced or quenched, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ), respectively. The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the ligand to favor coordination with that specific ion. For instance, the design of pyridyl-based fluorescent sensors for the selective detection of metal ions like Zn(II) and Cd(II) has been explored. rsc.org

Electrochemical Sensors:

Electrochemical methods offer another avenue for sensor development. sgxsensortech.comlibretexts.org A sensor can be fabricated by immobilizing this compound or its derivatives onto an electrode surface. The binding of a metal ion to the immobilized ligand can alter the electrochemical properties of the electrode, such as its potential or current, which can be measured using techniques like voltammetry or potentiometry. nih.gov The development of electrochemical sensors for various analytes, including metal ions, is a very active area of research. researchgate.net

Colorimetric Sensors:

In some cases, the complexation of a metal ion with a ligand can lead to a distinct color change that is visible to the naked eye. This forms the basis of colorimetric sensors, which are attractive for their simplicity and low cost. While there are no specific reports on this compound-based colorimetric sensors, the principle is applicable if a suitable chromogenic response can be engineered upon metal binding.

Table 2: Potential Chemical Sensing Applications of this compound

| Sensor Type | Principle of Operation | Potential Analyte | Key Feature of this compound |

| Fluorescent Sensor | Chelation-Enhanced Fluorescence/Quenching | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Pyridine ring for metal coordination |

| Electrochemical Sensor | Change in electrochemical signal upon binding | Metal Ions, Small Molecules | Pyridine ring and hydroxyl group for immobilization and binding |

| Colorimetric Sensor | Visible color change upon complexation | Metal Ions | Potential for chromogenic complex formation |

The development of sensors based on this compound is a promising research direction that leverages the well-established coordination chemistry of the pyridyl group to create selective and sensitive analytical devices.

Role as an Intermediate in the Synthesis of Fine Chemicals and Specialty Compounds

The chemical structure of this compound, with its reactive hydroxyl group and the versatile pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules, including fine chemicals and specialty compounds.

The hydroxyl group can be readily converted into a variety of other functional groups. For example, it can be oxidized to a ketone, (2-pyridyl)(phenyl)methanone, which is a common building block in organic synthesis. It can also be subjected to esterification or etherification reactions to introduce different substituents, or it can be replaced by a halogen or other nucleophiles through substitution reactions.

The pyridine ring itself can undergo various transformations. The nitrogen atom can be N-oxidized or quaternized to modify its electronic properties and reactivity. The pyridine ring can also participate in cross-coupling reactions, such as the Suzuki or Stille reactions, to form new carbon-carbon bonds, allowing for the construction of more elaborate molecular architectures.

The combination of the pyridine ring and the benzylic alcohol provides a bidentate N,O-ligand scaffold. This scaffold is of interest in coordination chemistry and catalysis. By modifying the phenyl or pyridyl rings with other functional groups, a library of ligands can be synthesized from this compound, each with potentially unique catalytic properties or the ability to form novel coordination compounds.

While specific industrial-scale applications of this compound as a synthetic intermediate are not widely documented in publicly available literature, its utility in a laboratory setting for the synthesis of targeted molecules is evident from its chemical functionalities.

Applications in Agrochemical Development